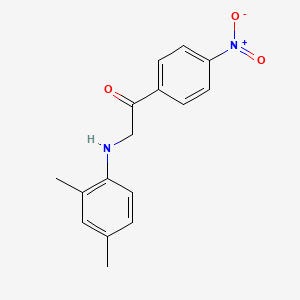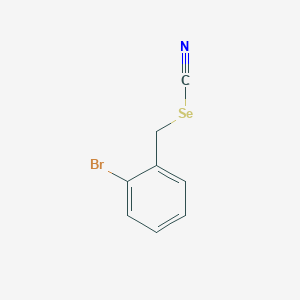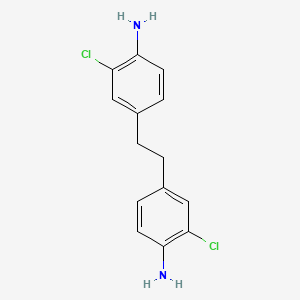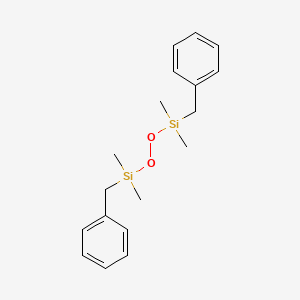
1-(Dipropoxyphosphoryl)prop-2-en-1-yl chloroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Dipropoxyphosphoryl)prop-2-en-1-yl chloroacetate is a chemical compound with a complex structure that includes both phosphoryl and chloroacetate groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Dipropoxyphosphoryl)prop-2-en-1-yl chloroacetate typically involves the reaction of prop-2-en-1-yl chloroacetate with dipropoxyphosphoryl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is conducted at a temperature range of 0-5°C to ensure the stability of the reactants and products.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is essential for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Dipropoxyphosphoryl)prop-2-en-1-yl chloroacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphoric acid derivatives.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine oxide.
Substitution: The chloroacetate group can undergo nucleophilic substitution reactions to form various esters and amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the chloroacetate group under mild conditions.
Major Products Formed
Oxidation: Phosphoric acid derivatives.
Reduction: Phosphine oxides.
Substitution: Esters, amides, and other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Dipropoxyphosphoryl)prop-2-en-1-yl chloroacetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce phosphoryl and chloroacetate groups into molecules.
Biology: Potential use in the development of enzyme inhibitors and probes for studying biochemical pathways.
Medicine: Investigated for its potential as a prodrug that can be activated in specific biological environments.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-(Dipropoxyphosphoryl)prop-2-en-1-yl chloroacetate involves its interaction with specific molecular targets. The phosphoryl group can form strong interactions with enzymes and proteins, potentially inhibiting their activity. The chloroacetate group can undergo hydrolysis to release active compounds that exert biological effects. The pathways involved may include inhibition of key enzymes in metabolic pathways or modulation of signal transduction processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(Dibutoxyphosphoryl)prop-2-en-1-yl chloroacetate: Similar structure but with butoxy groups instead of propoxy groups.
1-(Dipropoxyphosphoryl)prop-2-en-1-yl bromoacetate: Similar structure but with a bromoacetate group instead of a chloroacetate group.
Uniqueness
1-(Dipropoxyphosphoryl)prop-2-en-1-yl chloroacetate is unique due to its specific combination of phosphoryl and chloroacetate groups, which confer distinct chemical reactivity and biological activity. The propoxy groups provide a balance between hydrophobicity and hydrophilicity, making the compound versatile for various applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
53722-21-7 |
|---|---|
Molekularformel |
C11H20ClO5P |
Molekulargewicht |
298.70 g/mol |
IUPAC-Name |
1-dipropoxyphosphorylprop-2-enyl 2-chloroacetate |
InChI |
InChI=1S/C11H20ClO5P/c1-4-7-15-18(14,16-8-5-2)11(6-3)17-10(13)9-12/h6,11H,3-5,7-9H2,1-2H3 |
InChI-Schlüssel |
GDUNYXKHQNOUDB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOP(=O)(C(C=C)OC(=O)CCl)OCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(E)-tert-Butyldiazenyl]butan-1-ol](/img/structure/B14629158.png)
![Ethyl 2-[(3-chloropropanoyl)amino]benzoate](/img/structure/B14629168.png)





![Diethyl [phenyl(phenylcarbamoyl)amino]propanedioate](/img/structure/B14629177.png)

![[(2R,3S)-2-Phenyl-3,4-dihydro-2H-1-benzopyran-3-yl]methanol](/img/structure/B14629188.png)




